2-Cyanocinnamic acid

Descripción

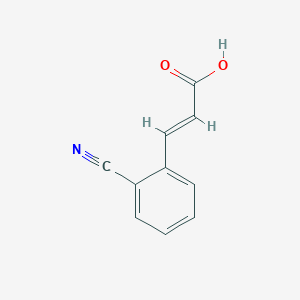

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVOPXGNHGTKOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61147-65-7 | |

| Record name | NSC100172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of 2 Cyanocinnamic Acid

Classical and Contemporary Synthetic Pathways to 2-Cyanocinnamic Acid

The synthesis of this compound has been approached through several classical and modern methodologies, with the Knoevenagel condensation being a cornerstone technique.

Knoevenagel Condensation Approaches for this compound and Esters

The Knoevenagel condensation is a widely employed and versatile method for the formation of carbon-carbon double bonds. rsc.org It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, such as cyanoacetic acid or its esters, in the presence of a basic catalyst. wikipedia.orgresearchgate.net This reaction is a modification of the aldol (B89426) condensation and typically proceeds through a nucleophilic addition followed by a dehydration reaction, yielding an α,β-unsaturated product. wikipedia.org

In the context of this compound and its esters, the Knoevenagel condensation typically involves the reaction of an aromatic aldehyde with cyanoacetic acid or an alkyl cyanoacetate (B8463686). researchgate.netgoogle.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Commonly used catalysts include weak bases like ammonia (B1221849), primary or secondary amines, and their salts, such as ammonium (B1175870) acetate (B1210297). rsc.orgresearchgate.net Piperidine (B6355638), often in combination with pyridine (B92270) as a solvent, is a frequently utilized catalyst system for this transformation. rsc.orgchemspider.com

For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol (B145695) using piperidine as a base demonstrates a typical Knoevenagel condensation. wikipedia.org Research has also explored the use of various catalysts to optimize the reaction, including Lewis acids like zinc chloride (ZnCl2) and titanium tetrachloride (TiCl4), as well as heterogeneous catalysts. researchgate.net An improved process for preparing substituted this compound esters involves the Knoevenagel condensation of a cyanoacetic acid ester with a carbonyl compound in the presence of a C3-C6 monocarboxylic acid and an ammonium compound, such as ammonium acetate, in the absence of organic solvents. google.com This method has been shown to shorten reaction times and provide good yields. google.com

The Doebner modification of the Knoevenagel condensation is a notable variation where pyridine is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation accompanying the condensation. wikipedia.org

Table 1: Examples of Knoevenagel Condensation for this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Enone | wikipedia.org |

| Substituted Benzaldehydes | Cyanoacetic acid ester | C3-C6 Monocarboxylic acid / Ammonium compound | None | Substituted this compound esters | google.com |

| 6-Nitroveratraldehyde | 2-Cyanoacetamide | Piperidine | Methanol | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | chemspider.com |

| Aromatic Aldehydes | Malonic acid | Piperidine | Pyridine | Cinnamic acids | rsc.org |

Transition Metal-Catalyzed Carbonylation Routes

Transition metal-catalyzed carbonylation reactions have emerged as powerful tools in organic synthesis for the introduction of a carbonyl group into organic molecules. rsc.org These reactions offer an efficient pathway to carbonyl-containing compounds like acids, esters, and amides. sioc-journal.cn While direct transition metal-catalyzed carbonylation routes specifically for the synthesis of this compound are less commonly reported in readily available literature compared to condensation methods, the principles of carbonylation are relevant to the broader field of cinnamic acid synthesis. sioc-journal.cnsioc-journal.cngoogle.comresearchgate.net

Generally, these reactions involve the use of a transition metal catalyst, such as palladium, rhodium, or ruthenium, to facilitate the reaction of an organic substrate with carbon monoxide (CO) or a CO surrogate. rsc.orgsioc-journal.cnsioc-journal.cn The substrates can include aryl halides, olefins, or compounds with activatable C-H bonds. sioc-journal.cn The development of CO surrogates has been a significant advancement, addressing the challenges associated with the use of toxic CO gas. rsc.org

While specific examples for this compound are not prevalent in the provided search results, the broader applicability of these methods to the synthesis of cinnamic acid derivatives suggests potential for future development in this area.

Alternative Condensation Reactions for this compound

Beyond the classical Knoevenagel condensation, other condensation strategies have been explored for the synthesis of this compound and its analogues. One such alternative involves the reaction of ethyl α-cyanoacetate with various aldehydes, such as 5-arylfurfurals, furfural, and 4-methoxybenzaldehyde, in an alkaline aqueous medium to produce 3-substituted 2-cyanoacrylic acids in high yields. researchgate.net

Another approach utilizes the Baylis-Hillman reaction. The transformation of Baylis-Hillman adducts, specifically 3-aryl-3-hydroxy-2-methylenepropanenitriles, mediated by aqueous sulfuric acid, can yield [E]-α-cyanocinnamyl alcohols. Subsequent oxidation of these alcohols provides a stereochemically pure route to [E]-α-cyanocinnamic aldehydes, presenting an alternative to the direct Knoevenagel condensation. researchgate.netthieme-connect.com

Furthermore, a novel synthetic route for cinnamic acids involves the reaction of aromatic aldehydes with zinc acetate. lew.ro This method proposes that the partially covalent nature of the O-Zn-O bond in zinc acetate allows it to act as an active methylene group reagent. lew.ro

Advanced Derivatization Strategies for this compound Analogues

The versatile structure of this compound allows for a wide range of derivatizations, leading to the synthesis of various analogues with potentially interesting properties.

Synthesis of this compound Amides and Esters

The synthesis of amides and esters of this compound is a common derivatization strategy. Amides can be synthesized through the reaction of substituted benzaldehydes with cyanoacetylaminothiazoles, which are themselves derived from 2-amino-5-arylmethylthiazoles. researchgate.netscilit.com This reaction, a homogeneous Knoevenagel reaction, produces (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R1-phenyl)prop-2-enamides. researchgate.net

Esters of this compound and its analogues can be prepared by reacting the corresponding acyl chlorides with alcohols. For example, 3-(5-aryl-2-furyl)-2-cyanopropenoyl chlorides can react with β-hydroxyethyl methacrylate (B99206) or hexadecanol (B772) to yield the respective esters. researchgate.net A series of cinnamic acid amides and esters have been synthesized and evaluated for various biological activities. nih.gov In a comparative study, it was noted that while amides showed more potent free radical scavenging activity, the esters exhibited stronger inhibitory activities against certain enzymes. nih.gov

Table 2: Synthesis of this compound Amides and Esters

| Starting Material | Reagent | Product Type | Ref. |

|---|---|---|---|

| Substituted benzaldehydes and cyanoacetylaminothiazoles | - | Amide | researchgate.netscilit.com |

| 3-(5-Aryl-2-furyl)-2-cyanopropenoyl chlorides | β-Hydroxyethyl methacrylate | Ester | researchgate.net |

| 3-(5-Aryl-2-furyl)-2-cyanopropenoyl chlorides | Hexadecanol | Ester | researchgate.net |

| Cinnamic acid | Various amines or alcohols | Amide/Ester | nih.gov |

Chiral 2-Cyanocinnamate (B1233652) Derivatives and Stereoselective Synthesis

The development of stereoselective synthetic methods is crucial for producing chiral molecules with specific three-dimensional structures. amazon.com In the context of 2-cyanocinnamate derivatives, asymmetric synthesis has been explored to generate enantiomerically enriched products.

Asymmetric Diels-Alder reactions of chiral (E)-2-cyanocinnamates with cyclopentadiene (B3395910) have been investigated for the synthesis of chiral norbornene derivatives. acs.org This highlights the use of chiral auxiliaries to control the stereochemical outcome of the reaction.

Furthermore, palladium(II)-catalyzed fluorination of unactivated methylene C(sp3)-H bonds has been demonstrated as a method for the site- and diastereoselective fluorination of α-amino acid derivatives, leading to the synthesis of chiral β-fluoro α-amino acids. nih.gov While not directly involving this compound, this showcases a modern approach to stereoselective synthesis that could potentially be adapted for related systems. amazon.comrsc.org

The pursuit of stereoselective synthesis of 2-cyanocinnamate derivatives is an active area of research, driven by the increasing demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science.

Asymmetric Diels-Alder Reactions Involving Chiral 2-Cyanocinnamates

The Diels-Alder reaction, a powerful tool in organic synthesis, has been effectively applied to chiral derivatives of (E)-2-cyanocinnamic acid to create molecules with quaternary carbon atoms. unirioja.es The use of chiral (E)-2-cyanocinnamates as dienophiles allows for the synthesis of chiral products that are precursors to conformationally rigid α-amino acids. unirioja.es

High diastereoselectivity has been achieved in the asymmetric Diels-Alder reactions of chiral (E)-2-cyanocinnamates. unirioja.esresearchgate.net For instance, when reacting with butadiene, the use of (S)-ethyl lactate (B86563) and (R)-pantolactone as chiral auxiliaries in the presence of titanium tetrachloride (TiCl₄) yielded high and complementary diastereoselectivities. unirioja.esresearchgate.net Similarly, the TiCl₄-catalyzed reactions of these chiral esters with cyclopentadiene enabled the synthesis of enantiomerically pure cycloadducts. researchgate.netunirioja.es The absolute configurations of these products have been confirmed through X-ray diffraction studies. unirioja.esresearchgate.net Research indicates that the α-cyano group plays a role in influencing the asymmetric induction, likely by affecting the s-cis/s-trans equilibrium of the enoate part of the chiral dienophile. unirioja.es The resulting cycloadducts can be further transformed, through hydrolysis and hydrogenation, into enantiomeric cyanocarboxylic acids, which serve as intermediates for the synthesis of all four stereoisomers of 1-amino-2-phenyl-1-cyclohexanecarboxylic acid. unirioja.esresearchgate.net

Table 1: Asymmetric Diels-Alder Reaction of Chiral (E)-2-Cyanocinnamates with Dienes

| Diene | Chiral Auxiliary | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Butadiene | (S)-ethyl lactate | TiCl₄ | High and complementary diastereoselectivities | unirioja.esresearchgate.net |

| Butadiene | (R)-pantolactone | TiCl₄ | High and complementary diastereoselectivities | unirioja.esresearchgate.net |

| Cyclopentadiene | (S)-ethyl lactate | TiCl₄ | Synthesis of enantiomerically pure cycloadducts | researchgate.netunirioja.es |

Conjugate Addition Reactions for α-Substituted Phenylalanine Precursors

Chiral 2-cyanocinnamates serve as effective Michael acceptors in conjugate addition reactions, providing a pathway to α-substituted phenylalanine precursors. oup.com This method is significant for synthesizing non-proteinogenic α-alkyl α-amino acids, which are of considerable interest in medicinal chemistry for designing enzyme inhibitors. oup.com

The reaction involves the use of L-selectride® with chiral 2-cyanocinnamates to generate an intermediate enolate. oup.com This enolate can then be stereoselectively trapped by various halides, leading to the formation of α-substituted phenylalanine precursors with high chemical yields and good diastereomeric excess. oup.com This approach presents 2-cyanocinnamic esters as versatile chiral anionic equivalents for α-alkyl α-amino acids. oup.com

Table 2: Diastereoselective 'Enolate' Trapping Following Conjugate Addition to Chiral 2-Cyanocinnamates

| Electrophile (Halide) | Product | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Methyl Iodide | (1S,2R,4R)-10-Dicyclohexylsulfamoylisobornyl 3-Phenyl-2-methyl-2-cyanopropanoate | Good | oup.com |

Rhodium-Catalyzed Asymmetric Hydrogenation of β-Cyanocinnamic Esters

A significant advancement in the synthesis of chiral γ-aminobutyric acid (GABA) derivatives has been the development of the rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters. rsc.orgnih.govrsc.org This method produces chiral β-cyano esters with outstanding enantioselectivities, reaching up to 99% ee. rsc.orgnih.govrsc.orgresearchgate.net It offers an efficient route to valuable pharmaceutical compounds such as (S)-Pregabalin, (R)-Phenibut, and (R)-Baclofen. rsc.orgnih.govresearchgate.net

A key discovery in this process is that a catalyst system with a single hydrogen-bond donor can outperform those with double H-bond donors in both reactivity and enantioselectivity. rsc.orgnih.gov This finding was made using ferrocene-thiourea chiral bisphosphine ligands (ZhaoPhos series), where it was observed that classical bidentate diphosphine/Rh systems yielded low conversions and nearly racemic products. rsc.org The success of the single H-bond donor catalyst represents a novel insight in the field of metal-organocatalysis. rsc.orgnih.gov The transformation is effective under mild conditions with low catalyst loadings. nih.gov

Table 3: Performance of Catalysts in Asymmetric Hydrogenation of β-Cyanocinnamic Esters

| Catalyst System | Key Feature | Enantioselectivity (ee) | Utility | Reference |

|---|---|---|---|---|

| Rh/ZhaoPhos Ligand (L1) | Single H-bond donor | Up to 99% | Synthesis of chiral GABA derivatives | rsc.orgnih.govresearchgate.net |

Synthesis of Silyl-Substituted this compound Derivatives

To improve the therapeutic potential of cyanocinnamic acid derivatives, particularly for anticancer applications, researchers have synthesized silyl-substituted analogues. rsc.orgresearchgate.net The introduction of a bulky silyl (B83357) ether, such as a tert-butyldiphenylsilyl (TBDPS) group, onto the phenolic hydroxy of cyano-hydroxycinnamic acid (CHC) is intended to increase lipophilicity and metabolic stability while maintaining or enhancing biological activity. rsc.orgresearchgate.net

Synthesized derivatives include TBDPS-CHC, where the silyl group is directly attached, and Ex-TBDPS-CHC, which contains a two-carbon spacer. researchgate.net These silylated compounds have demonstrated enhanced inhibition of cancer cell proliferation compared to the parent compound CHC and non-silylated analogues. researchgate.netresearchgate.net In vivo studies have also shown that the silylated derivatives are well-tolerated. rsc.org These compounds are being investigated as metabolic plasticity inhibitors, which can disrupt both glycolysis and mitochondrial function in cancer cells. rsc.orgresearchgate.net

Table 4: Comparison of Silylated and Non-silylated Cyanocinnamic Acid Derivatives

| Compound | Substitution | Rationale | Biological Finding | Reference |

|---|---|---|---|---|

| 2a (TBDPS-CHC) | TBDPS silyl ether | Increase lipophilicity and stability | Enhanced cancer cell proliferation inhibition | researchgate.netresearchgate.net |

| 2b (Ex-TBDPS-CHC) | TBDPS silyl ether with ethyl spacer | Increase lipophilicity and stability | Enhanced cancer cell proliferation inhibition | researchgate.netresearchgate.net |

| 2c (Ex-OH-CHC) | Non-silylated, polar hydroxy group | Control compound | Demonstrates importance of silyl group for activity | researchgate.net |

| 2d (Ex-Br-CHC) | Non-silylated, non-polar halogen | Control compound | Demonstrates importance of silyl group for activity | researchgate.net |

Benzophenone-Based this compound Derivatives

Benzophenone-based derivatives of this compound have been designed and synthesized as potential inhibitors of the mitochondrial pyruvate (B1213749) carrier (MPC). umn.edu This work is driven by the search for treatments for non-alcoholic steatohepatitis (NASH), a condition for which MPC inhibition is a promising therapeutic strategy. umn.edu The hypothesis is that incorporating the cyanocinnamic acid pharmacophore into a benzophenone (B1666685) scaffold, a known pharmacologically privileged structure, will result in novel compounds with favorable properties. umn.edu

The synthesis of these derivatives has been reported, leading to compounds that were evaluated for their ability to inhibit pyruvate-driven respiration. The benzophenone-containing cyanocinnamic acid derivatives were found to be effective inhibitors at micromolar concentrations, validating the design concept.

Indole (B1671886) Analogues of this compound

Indole analogues of this compound represent another class of derivatives with significant biological potential, particularly as anticancer agents and monocarboxylate transporter 1 (MCT1) inhibitors. scilit.comnih.gov

One synthetic route involves the reaction of substituted indol-3-carbaldehydes with cyanoacetylaminothiazoles to produce (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(1-R-1H-indol-3-yl)prop-2-enamides. scilit.comresearchgate.netresearchgate.net Several compounds from this series have been investigated for their antitumor activity. scilit.comresearchgate.net

Another approach to an indole-based lead structure starts with indole itself. nih.gov The synthesis proceeds through a Vilsmeier-Haack formylation to yield 1H-indole-3-carbaldehyde. nih.gov This intermediate is then reacted with ethyl bromoacetate, followed by hydrolysis and a Knoevenagel condensation with methyl cyanoacetate to furnish the final indole analogue of this compound. nih.gov

Mechanistic Investigations into Synthetic Processes of this compound and its Derivatives

Understanding the mechanisms behind the synthesis of this compound and its derivatives is crucial for optimizing reactions and designing new compounds.

In the asymmetric Diels-Alder reactions, it has been proposed that the α-cyano group on the dienophile influences the conformational equilibrium (s-cis vs. s-trans) of the enoate moiety. unirioja.es This conformational preference is a key factor in determining the facial selectivity of the cycloaddition and, consequently, the degree of asymmetric induction. unirioja.es

For the rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters, a significant mechanistic discovery was the superior efficacy of a catalyst with a single hydrogen-bond donor compared to one with two. rsc.orgnih.gov This observation provides new insight into the role of noncovalent interactions in transition metal catalysis, suggesting that a precisely positioned single hydrogen bond can be more effective in orienting the substrate for highly enantioselective reduction. rsc.orgnih.gov

The synthesis of halogenated derivatives of this compound, often used as matrices in mass spectrometry, typically proceeds via a Knoevenagel condensation between a substituted benzaldehyde (B42025) and a cyanoacetic acid derivative. google.com

In the synthesis of certain indole analogues, the reaction can be a one-pot, two-step process that begins with an uncatalyzed Michael addition, which is then followed by an elimination of nitrous acid induced by a base. researchgate.net

Advanced Research Applications of 2 Cyanocinnamic Acid

Medicinal and Biological Chemistry Research Focusing on Mechanisms

2-Cyanocinnamic acid and its derivatives have become pivotal scaffolds in medicinal and biological chemistry, particularly in the exploration of therapeutic agents that target the unique metabolic characteristics of cancer cells. Research has focused on elucidating the precise mechanisms by which these compounds exert their biological effects, leading to a deeper understanding of cellular metabolic pathways and the development of novel inhibitors. nih.goved.ac.uk

Cancer cells exhibit remarkable metabolic plasticity, adapting their energy production pathways to survive and proliferate in diverse microenvironments. mdpi.com This reprogramming often involves a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, and a reliance on specific transporters to manage metabolic byproducts like lactate (B86563). researchgate.netbiorxiv.org Targeting this metabolic flexibility is a key strategy in cancer therapy. nih.gov Derivatives of this compound have been developed as potent inhibitors of this metabolic plasticity, demonstrating the ability to disrupt the altered energy metabolism that is a hallmark of many solid tumors. researchgate.net

A primary mechanism by which this compound derivatives disrupt cancer metabolism is through the inhibition of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. researchgate.netfrontiersin.org These transporters are crucial for cancer cells, as they facilitate the efflux of lactate produced during high rates of glycolysis, thereby preventing intracellular acidification and maintaining the glycolytic flux. nih.govfrontiersin.org The expression of MCT1 and/or MCT4 is often elevated in various cancers and is linked to a poor prognosis. nih.gov

Research has led to the development of potent dual MCT1 and MCT4 inhibitors based on the α-cyanocinnamic acid structural template. nih.gov For instance, novel silyl (B83357) cyanocinnamic acid derivatives have shown enhanced anticancer properties and more potent MCT1 inhibition compared to the parent compound, cyano-hydroxycinnamic acid (CHC). researchgate.net Similarly, a series of 2-alkoxy-N,N-dialkyl cyanocinnamic acids were developed as potent dual inhibitors of MCT1 and MCT4, with activity in the low nanomolar range. nih.govresearchgate.net

Computational homology modeling and inhibitor-docking studies have provided insights into the binding interactions between these derivatives and the transporters. researchgate.netnih.gov These studies suggest that specific structural modifications, such as the addition of phenyl rings or a 2-methoxy group, can lead to hydrophobic interactions and hydrogen bonding with key amino acid residues within the binding sites of MCT1 and MCT4, explaining their high affinity and specificity. nih.gov The exact mechanism of inhibition is thought to involve strong binding to the transporter without being translocated, which can be displaced by lactate. researchgate.net

| Compound | Target Cancer Cell Line | Key Finding (IC50 values) | Reference |

|---|---|---|---|

| Silyl derivatives (2a, 2b) | WiDr (colorectal), MCF7 (breast), 4T1 (breast), MDA-MB-231 (breast) | Showed IC50 values ranging from 6 to 93 µM, indicating enhanced inhibition compared to the parent compound CHC. | researchgate.net |

| 2-alkoxy-N,N-dialkyl cyanocinnamate (Compound 9) | WiDr (colorectal) | Significantly inhibits cell proliferation. Identified as a lead candidate for its potent dual MCT1/MCT4 inhibition. | nih.gov |

| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (7b) | MG-MID (Mean Graph Midpoint for NCI-60 cell line screen) | Identified as a hit compound with GI50 = 3.903 µM. | researchgate.net |

Beyond MCTs, derivatives of this compound are also known to modulate the mitochondrial pyruvate (B1213749) carrier (MPC). umn.edu The MPC is a critical protein complex on the inner mitochondrial membrane that facilitates the transport of pyruvate—the end product of glycolysis—into the mitochondrial matrix. biorxiv.orgphysiology.org This step is essential for fueling the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), thereby coupling the two major energy pathways of the cell. biorxiv.orgnih.gov

Classic MPC inhibitors include derivatives of cinnamic acid, such as α-cyano-4-hydroxycinnamate (CHC). physiology.org Research suggests that the ability of some cyanocinnamic acid derivatives to disrupt mitochondrial respiration may be due, at least in part, to the inhibition of mitochondrial pyruvate uptake via the MPC. nih.gov Interestingly, recent evidence indicates that the observed inhibition of lactate influx by some derivatives might be a secondary effect of MPC inhibition. By blocking the MPC, these compounds cause an increase in intracellular pyruvate levels, which in turn feedback-regulates and inhibits lactate flux through MCTs. biorxiv.org This highlights a complex interplay between these two key metabolic transporters. Consequently, the cyanocinnamic acid scaffold is being actively explored for the development of new and potent MPC inhibitors for therapeutic applications. umn.eduresearchgate.net

By targeting both MCTs and the MPC, this compound derivatives can effectively disrupt both glycolysis and mitochondrial respiration in cancer cells. researchgate.netnih.gov The inhibition of MCTs leads to intracellular lactate accumulation and a decrease in extracellular acidification, which can halt the high glycolytic rate necessary for rapid cancer cell proliferation. researchgate.netnih.gov Simultaneously, inhibition of the MPC starves the mitochondria of pyruvate, thereby impairing the TCA cycle and oxidative phosphorylation. nih.gov

Extracellular flux analyses have confirmed the dual action of these compounds. Studies using mitochondrial stress tests and glycolysis stress tests have demonstrated that lead derivatives cause significant decreases in both the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. researchgate.netnih.govdtic.mil For example, treatment with lead compounds resulted in a significant decrease in the spare respiratory capacity of mitochondria and a reduction in the glycolytic reserve in both MCT1- and MCT4-expressing cancer cell lines. researchgate.net This dual disruption of the cell's primary energy-generating pathways represents a powerful strategy to compromise the metabolic adaptability of cancer cells. mdpi.com

The this compound structure has served as a versatile pharmacophore for the development of various enzyme inhibitors and biologically active analogues. umn.edu Its core structure can be chemically modified to create focused libraries of compounds with enhanced potency and selectivity for specific biological targets. researchgate.net This approach is a cornerstone of modern drug design, aiming to create novel therapeutic agents by optimizing the structure of a known active molecule. nih.govnih.gov

Researchers have synthesized numerous analogues, including silyl derivatives, indole (B1671886) analogues, and compounds with N,N-dialkyl substitutions, to improve their inhibitory profiles against metabolic targets like MCTs and the MPC. researchgate.netnih.govresearchgate.net For example, the synthesis of this compound amides and their indole analogues yielded compounds with significant antitumor activity. researchgate.net Furthermore, the cyanocinnamic acid scaffold has been incorporated into more complex molecules to target other critical cellular proteins. One study reported the development of 2-oxy-3-phenylacrylic acid derivatives, based on a related structural template, as potent inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), which is a promising target for cancer treatment. x-mol.net The introduction of silicon-containing groups into biologically active molecules is another strategy used to create novel analogues with potentially improved properties. rsc.org

The anticancer activity of this compound derivatives is mechanistically rooted in their ability to induce metabolic catastrophe within tumor cells. researchgate.netnih.gov By inhibiting key transport proteins like MCTs and the MPC, these compounds disrupt the delicate balance of cellular energy metabolism that cancer cells rely on for survival and growth. biorxiv.orgnih.gov

The primary mechanism involves crippling the cancer cell's ability to manage its fuel sources, pyruvate and lactate. frontiersin.org Inhibition of MCTs prevents the efflux of lactate, leading to intracellular acidification and a shutdown of the glycolytic pathway. nih.gov Concurrently, blocking the MPC prevents pyruvate from entering the mitochondria, thus inhibiting oxidative phosphorylation. biorxiv.orgnih.gov This dual metabolic attack leads to a state of severe energy stress.

Numerous studies have demonstrated the potent in vitro anticancer activity of these derivatives against a range of cancer cell lines, including those from colorectal, breast, and leukemia cancers. researchgate.netresearchgate.netnih.gov The efficacy is often measured by the half-maximal inhibitory concentration (IC₅₀), with many derivatives showing significantly improved potency compared to the parent compound, CHC. researchgate.net For example, the derivative 2-chloro-N-(phenazin-2-yl)benzamide was found to have a potent anticancer effect comparable to the chemotherapy drug cisplatin (B142131) against certain cancer cells, while showing low toxicity to non-cancerous cells. nih.gov The downstream consequences of this metabolic disruption include the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death, as the cell is unable to meet its energetic and biosynthetic demands. mdpi.comnih.govpensoft.net

| Derivative Type | Primary Target(s) | Metabolic Effect | Cellular Outcome | Reference |

|---|---|---|---|---|

| Silyl Cyanocinnamic Acids | MCT1 | Inhibition of lactate uptake; Disruption of glycolysis and mitochondrial metabolism. | Inhibition of cancer cell proliferation. | researchgate.net |

| N,N-dialkyl Cyanocinnamic Acids | MCT1, MCT4, MPC | Dual inhibition of MCT1/4; Disruption of glycolysis and OxPhos; Potential MPC inhibition. | Significant single-agent tumor growth inhibition in xenograft models. | nih.gov |

| Aminocarboxycoumarin Derivatives (related scaffold) | MPC | Potent MPC inhibition; Inhibition of pyruvate-driven respiration; Feedback regulation of MCTs. | Cancer cell proliferation inhibition, particularly in MCT1-expressing cells. | biorxiv.org |

| 2-Phenazinamine Derivatives | Not specified (general anticancer) | Induction of apoptosis. | Potent anticancer effect against K562 and HepG2 cells. | nih.gov |

| Indole Analogues | Not specified (general anticancer) | Inhibition of cell growth. | Identified as hit compound in NCI-60 screen. | researchgate.net |

Mitochondrial Pyruvate Carrier (MPC) Modulation by this compound Derivatives

Precursors for Neuroactive Compounds and Novel Therapeutic Agents

This compound and its derivatives are emerging as versatile precursors in the synthesis of novel therapeutic agents, including those with potential neuroactive properties. Researchers are exploring their utility in creating complex molecules aimed at treating a range of diseases.

One area of significant interest is the development of anticancer agents. For instance, novel silyl cyanocinnamic acid derivatives have been synthesized and shown to be more effective at inhibiting cancer cell proliferation than the parent compound, cyano-hydroxycinnamic acid (CHC). researchgate.netnih.gov These compounds also demonstrate potent inhibition of monocarboxylate transporter 1 (MCT1), a key protein in cancer cell metabolism. researchgate.net The inhibitory concentration (IC50) values for these derivatives against MCT1 were found to be as low as 97 nM. This dual-action approach, targeting both cell proliferation and metabolic pathways, represents a promising strategy in cancer therapy. Specifically, derivatives have been designed to target the Warburg effect, a metabolic characteristic of many cancer cells, by inhibiting mitochondrial pyruvate carriers. umn.edu

Furthermore, amides of this compound have been synthesized and investigated for their antitumor activities. researchgate.net One such derivative, 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide, has been identified as a hit compound with significant antitumor activity, in some cases exceeding that of established drugs like 5-Fluorouracil and Cisplatin. researchgate.netscilit.com

In the realm of neuroprotection, novel cinnamic acid derivatives have been designed to have a synergetic effect on both neuroprotection and angiogenesis. nih.gov By incorporating moieties from capsaicin (B1668287) and ligustrazine, researchers have created compounds that show increased cell viability in human brain microvascular endothelium and neuroblastoma cell lines against free radical injury. nih.gov

The structural framework of this compound has also been utilized to develop inhibitors for the P2X7 receptor, which is implicated in inflammatory processes. researchgate.net Additionally, derivatives of cinnamic acid have been synthesized to act as A2A receptor antagonists, which have potential applications in treating neurodegenerative disorders. beilstein-journals.org

The following table summarizes the therapeutic potential of selected this compound derivatives:

| Derivative Type | Target | Therapeutic Potential | Key Findings |

| Silyl cyanocinnamic acid derivatives | Monocarboxylate Transporter 1 (MCT1) | Anticancer | Enhanced inhibition of cancer cell proliferation compared to CHC. researchgate.netnih.gov |

| This compound amides | Tumor cells | Antitumor | Hit compound showed higher activity than some existing chemotherapy drugs. researchgate.net |

| Cinnamic acid derivatives with capsaicin/ligustrazine moieties | Brain cells | Neuroprotection, Angiogenesis | Increased cell viability against free radical damage. nih.gov |

| 2-Cyanocinnamic boronic acids | P2X7 receptor | Anti-inflammatory | Inhibition of P2X7 receptor function and signaling. researchgate.net |

Exploration of Antioxidant Properties in this compound Derivatives

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related disorders. ontosight.ai The core structure of this compound allows for modifications that can enhance these antioxidant capabilities.

Research has shown that the antioxidant activity of cinnamic acid derivatives is often linked to the presence of hydroxyl groups on the phenyl ring. For example, p-coumaric acid (4-hydroxyl-trans-cinnamic acid) exhibits antioxidant activity by directly scavenging reactive oxygen species (ROS). biomedres.us While the primary focus of many this compound studies is not solely on antioxidant potential, the underlying cinnamic acid structure provides a foundation for this activity.

The introduction of different functional groups to the cinnamic acid backbone can modulate its antioxidant efficacy. For instance, acetylation of cinnamic acid to form cinnamyl acetate (B1210297) has been shown to slightly enhance its antioxidant activity. biomedres.us In one study, the IC50 value, a measure of the concentration of a substance needed to inhibit a biological process by 50%, for cinnamic acid was 0.18 µg/mL, while for its acetyl derivative it was 0.16 µg/mL, both comparing favorably to the standard antioxidant Vitamin C (0.12 µg/mL). biomedres.us

Furthermore, certain derivatives are designed to possess photostable antioxidant properties, which can be beneficial in applications like sunscreens. google.com The substituent pattern on the phenyl group, such as a "3, 5-alkoxy, 4-hydroxy" configuration, has been found to be important for antioxidant functionality. google.com

The exploration of these derivatives continues to be an active area of research, aiming to develop potent antioxidants for various therapeutic and protective applications.

Materials Science Research and Advanced Functional Materials

Utilization as a Ligand in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The choice of the organic ligand is crucial as it dictates the structure and properties of the resulting MOF. This compound and its related derivatives, with their carboxylic acid and cyano functional groups, are valuable ligands in the synthesis of novel MOFs.

For instance, 2-carboxycinnamic acid has been successfully used as a ligand to synthesize coordination polymers with metals like calcium (Ca) and magnesium (Mg). The resulting MOFs, Ca(cca)·H2O and Mg(cca)·2H2O, exhibit high thermal stability and significantly enhanced photoluminescence properties, with a four-fold increase in quantum yield compared to the free ligand. This enhancement is attributed to the immobilization of the ligand within the framework, which reduces non-radiative decay pathways.

The versatility of cinnamic acid-based ligands allows for the creation of MOFs with tailored properties for specific applications such as gas storage, separation, and catalysis. Researchers are actively exploring different metal-ligand combinations to create MOFs with unique topologies and functionalities. universityofgalway.ie For example, mixed-ligand systems combining pyridyl oximes or alcohols with poly-carboxylic ligands like those derived from cinnamic acid are being investigated for the development of magnetic sensors. universityofgalway.ie

The following table highlights examples of MOFs synthesized using cinnamic acid derivatives:

| MOF | Metal Ion | Ligand | Key Properties | Potential Applications |

| Ca(cca)·H2O | Calcium | 2-Carboxycinnamic acid | High thermal stability, Enhanced photoluminescence | Gas storage, Catalysis |

| Mg(cca)·2H2O | Magnesium | 2-Carboxycinnamic acid | High thermal stability, Enhanced photoluminescence | Gas storage, Catalysis |

| Zr-GU-1 | Zirconium | Iron (II) clathrochelate-based ditopic carboxylic acid | Crystalline, Porous (BET surface area ~650 m²/g) | Catalysis |

The synthesis of zirconium-based MOFs using iron (II) clathrochelate ligands bearing carboxylic acid groups demonstrates the potential for creating robust and porous materials. osti.gov Furthermore, the use of dual-ligand strategies, which could include cinnamic acid derivatives, allows for the controlled synthesis of MOF nanocrystals with specific morphologies, such as nanofibers and nanosheets, for applications in electrochemical energy storage. nih.gov

Applications in Polymer Chemistry and Material Modification

The chemical structure of this compound makes it a valuable building block in polymer chemistry and for modifying the properties of existing materials. ontosight.ai Its derivatives can be incorporated into polymer matrices to enhance properties like thermal stability and mechanical strength.

One approach involves the synthesis of polymers where the this compound moiety is part of the main chain or a side chain. For example, pathways for synthesizing dipolar, main-chain azo dye oligomers have been investigated, which involve the amide coupling of an N-arylpiperazine with a cyanocinnamic acid terminated azo dye. researchgate.net These materials have potential applications in nonlinear optics.

Furthermore, this compound derivatives can be used in the development of advanced materials with specific functionalities. For instance, they have been explored for their potential to form polymers with unique optical properties for use in photonic devices. The ability of these compounds to undergo photochemical reactions, such as [2+2] cycloadditions under UV light, can be harnessed for material modification.

The versatility of this compound as a precursor is also evident in its use for synthesizing other monomers. For instance, it is a key intermediate in the production of substituted 2-cyanocinnamic esters, which are effective UV absorbers used as light stabilizers in plastics. google.com

Development of Photonic Devices and Sensors Based on this compound Derivatives

The unique photophysical properties of this compound and its derivatives make them promising candidates for the development of advanced photonic devices and sensors. These materials can be used to create components for information processing, spectroscopy, and telecommunications. ox.ac.uk

One of the key properties exploited in this area is the ability of some derivatives to undergo photoisomerization, which allows for their use in optical switches and sensors where light induces a change in the material's properties. The functionalization of fluorescent dyes with cyanocinnamic acid groups has been shown to create probes whose fluorescence is sensitive to the environment, such as polarity and viscosity. uta.edu For example, aza-BODIPY dyes functionalized with two cyanocinnamic acid groups have been developed as switchable fluorescent probes for live-cell imaging. uta.edu

In the realm of photonic device fabrication, organic semiconducting polymers, which can be synthesized from precursors like this compound, are of great interest. mdpi.com These polymers can be used to create light-emitting diodes, photodetectors, and optical amplifiers. mdpi.com The ability to create large aperiodic photonic volume elements using laser-written voxels in glass demonstrates another avenue for creating novel photonic devices. ox.ac.uk These devices can be used for angular and wavelength multiplexing of light fields. ox.ac.uk

Furthermore, derivatives of this compound are being explored for their potential in creating chemical sensors. The reactivity of the compound can be harnessed to develop sensors that detect analytes through changes in fluorescence or conductivity.

Analytical Chemistry Methodologies and Spectrometric Advancements

This compound and its derivatives have played a significant role in advancing analytical chemistry techniques, particularly in the field of mass spectrometry.

A prominent application is their use as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. In MALDI, a matrix co-crystallizes with the analyte, absorbing laser energy and facilitating the soft ionization of the analyte molecules. pnas.org α-Cyano-4-hydroxycinnamic acid (CHCA) has long been a "gold standard" matrix for peptide analysis. pnas.org

However, research has led to the development of rationally designed matrices based on the α-cyanocinnamic acid core to overcome the limitations of CHCA. pnas.org For example, 4-chloro-α-cyanocinnamic acid (Cl-CCA) was synthesized and found to offer dramatic improvements in MALDI performance. pnas.org Cl-CCA exhibits lower proton affinity than CHCA, leading to more efficient analyte protonation and improved signal intensity, especially for acidic analytes and phosphopeptides. pnas.orgmdpi.com Studies have shown that Cl-CCA can provide a 10-fold higher sensitivity for labile peptides compared to CHCA.

The use of halogenated derivatives of cyanocinnamic acid, in general, has been shown to significantly improve the detection and sensitivity for both positive and negative ions in MALDI mass spectrometry. google.com These advanced matrices lead to stronger analyte signal intensities and are particularly beneficial for the analysis of labile post-translational modifications.

Derivatives of this compound have also been developed for the analysis of other biomolecules, such as lipids. mdpi.com For instance, 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) has been identified as a novel negative ion matrix that enables the analysis and imaging of various lipid classes with superior sensitivity and reproducibility. acs.org

The following table provides a comparison of different cyanocinnamic acid-based MALDI matrices:

| Matrix | Key Features | Advantages over CHCA | Primary Applications |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | "Gold standard" matrix | - | Peptide mass fingerprinting. pnas.org |

| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Lower proton affinity, Forms compact crystals | Higher sensitivity for labile peptides, less discrimination against acidic peptides. pnas.org | Analysis of phosphopeptides and other labile modifications. nih.gov |

| 4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) | Effective in negative ion mode | Superior sensitivity and reproducibility for certain lipid classes. acs.org | MALDI-MS imaging of lipids. acs.org |

| Halogenated cyanocinnamic acid derivatives | Improved ionization efficiency | Enhanced detection of positive and negative ions. google.com | General improvement in MALDI-MS sensitivity. |

These advancements in matrix design, stemming from the versatile chemistry of this compound, continue to push the boundaries of mass spectrometric analysis, enabling more sensitive and comprehensive characterization of complex biological samples. researchgate.net

Application as a Matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

This compound and its derivatives have been pivotal in the advancement of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a key technology in proteomics and other fields. While α-cyano-4-hydroxycinnamic acid (CHCA) has been a standard matrix, research has focused on modifying the α-cyanocinnamic acid core to enhance performance. pnas.orgnih.gov

A significant challenge in MALDI-MS is achieving high ionization efficiency while minimizing the fragmentation of labile molecules. Derivatives of this compound have been engineered to address this. For instance, 4-chloro-α-cyanocinnamic acid (Cl-CCA) was developed as a "cool" matrix. nih.gov This term refers to the matrix's ability to impart less internal energy to the analyte, which in turn reduces fragmentation. nih.gov This property is particularly beneficial for the analysis of labile species like phosphopeptides, which are prone to neutral loss of the phosphate (B84403) group (98 Da) when using "hotter" matrices like CHCA. nih.gov

The enhanced performance of matrices like Cl-CCA is attributed to their lower proton affinity compared to CHCA. pnas.orgnih.gov This lower proton affinity facilitates a more efficient proton transfer from the protonated matrix species to the analyte molecules, leading to stronger ion signals and a more uniform response across peptides with varying basicity. pnas.orgnih.gov This ultimately results in a substantial increase in sensitivity and sequence coverage in proteomic analyses. nih.gov For example, using Cl-CCA as a matrix for a 1 fmol bovine serum albumin (BSA) in-solution digest resulted in a sequence coverage of 48%, a significant improvement from the 4% achieved with CHCA. nih.gov

The "one-size-fits-all" approach is often inadequate in MALDI-MS, as different classes of analytes have distinct physicochemical properties that necessitate optimized matrices. Rational matrix design involves the systematic modification of the core this compound structure to improve performance for specific applications. pnas.orgmdpi.com This includes altering functional groups to modulate properties like proton affinity, crystal structure, and vacuum stability. pnas.orgresearchgate.net

For lipid analysis, which is often hindered by interference in the low-mass region, novel matrices derived from the CHCA core have been developed. mdpi.com Modifications have included introducing different functionalities and substituents to understand the effects of electron-withdrawing or electron-donating groups on ionization efficiency. mdpi.com For instance, the synthesis of α-cyano-5-phenyl-2,4-pentadienoic acid (CPPA) has provided a matrix that shows a uniform response for intact proteins of varying basicity and weight. mdpi.com

The following table summarizes some rationally designed derivatives of this compound and their optimized applications:

| Matrix Derivative | Target Analyte Class | Key Advantages |

| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Peptides, Phosphopeptides | Increased sensitivity, reduced fragmentation, more uniform response. pnas.orgnih.govnih.gov |

| 4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) | Lipids (Negative Ion Mode) | Improved sensitivity and reproducibility, suppressed matrix-related signals. researchgate.netresearchgate.net |

| α-Cyano-5-phenyl-2,4-pentadienoic acid (CPPA) | Intact Proteins | Enhanced protein signals, reduced spot-to-spot variability. mdpi.com |

| [(E)-2-cyano-3-(naphthalen-2-yl)acrylic acid] (CNAA) | Phospholipids | Excellent performance in terms of ionization capability and signal-to-noise ratio. mdpi.com |

| [(2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid] (CNDA) | Neutral Lipids (e.g., DAG, TAG) | Superior performance for neutral lipid analysis in positive ion mode. mdpi.com |

This compound-based matrices are instrumental in the detection and spatial localization of biomolecules directly from tissue sections using MALDI imaging mass spectrometry (IMS). This technique provides valuable information on the distribution of lipids, peptides, and proteins within a biological sample.

For instance, 4-chloro-α-cyanocinnamic acid (Cl-CCA) has been successfully used as a matrix for the detection of phosphatidylethanolamine (B1630911) (PE) chloramines, which are important mediators of lipid peroxidation and are difficult to detect with standard MALDI matrices. researchgate.netacs.org In the realm of proteomics, Cl-CCA enables unambiguous protein identification from as little as 25 fmol of BSA from a gel band. nih.gov

MALDI-IMS of lipids has also benefited from newly designed matrices. 4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) has been identified as a superior negative ion matrix for the analysis and imaging of various lipid classes in brain tissue, offering enhanced sensitivity and reproducibility compared to commonly used matrices. researchgate.net

Rational Matrix Design and Performance Optimization for Different Analyte Classes

Development of Advanced Spectroscopic and Chromatographic Analytical Methods for this compound and its Derivatives

The development of advanced analytical methods is crucial for the characterization and quality control of this compound and its derivatives used as MALDI matrices. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are employed to confirm the structure and purity of newly synthesized matrices. mdpi.commdpi.com Laser Desorption Ionization (LDI) mass spectrometry is used to assess the ionization properties and proton affinity of these compounds. mdpi.com

Chromatographic techniques, including gas chromatography (GC) and liquid chromatography (LC), are essential for separating and identifying these compounds in complex mixtures, ensuring the quality and performance of the matrix. mdpi.com For example, the synthesis of α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) involved characterization by LDI-MS and UV absorption spectroscopy to evaluate its potential as a MALDI matrix for large biomolecules. mdpi.com

Environmental Science and Bioremediation Research

Identification as a Metabolic Product in Microbial Degradation Pathways (e.g., Naphthalene (B1677914) Biodegradation)

In the field of environmental science, this compound (referred to as 2-carboxycinnamic acid in this context) has been identified as a key intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene. The thermophilic bacterium Bacillus thermoleovorans has been shown to degrade naphthalene, producing 2-carboxycinnamic acid as a ring fission product. nih.gov This finding is significant as it points to a degradation pathway in thermophiles that differs from those known in mesophilic bacteria. nih.gov

The formation of 2-carboxycinnamic acid can result from the meta-cleavage of 2,3-dihydroxynaphthalene. mdpi.com Its presence, along with other metabolites, suggests that some bacteria may utilize multiple enzymatic pathways for the breakdown of these environmental pollutants. nih.gov The identification of such metabolites is crucial for understanding the mechanisms of bioremediation and for tracing the fate of contaminants in the environment.

The following table lists key metabolites identified in the naphthalene degradation pathway by Bacillus thermoleovorans:

| Metabolite | Potential Role in Pathway |

| 2,3-Dihydroxynaphthalene | Precursor to ring cleavage products. nih.gov |

| 2-Carboxycinnamic acid | Ring fission product. nih.gov |

| Phthalic acid | Further degradation product of 2-carboxycinnamic acid. nih.gov |

| Benzoic acid | Potential subsequent decarboxylation product. nih.gov |

Investigation of this compound's Role in Bioremediation Processes

While direct, extensive research specifically detailing the bioremediation of this compound is not widely available in current scientific literature, its chemical structure—possessing both a cinnamic acid backbone and a nitrile group—allows for informed predictions about its potential biodegradability. The investigation into its role in bioremediation can be extrapolated from studies on the microbial degradation of its constituent chemical moieties: cinnamic acid derivatives and nitrile-containing organic compounds.

Microorganisms are known to utilize a vast array of organic molecules as sources of carbon and nitrogen for their growth and metabolic activities. uomustansiriyah.edu.iquobasrah.edu.iq It is plausible that certain microbial strains, particularly those adapted to environments contaminated with industrial chemicals, could evolve or possess the enzymatic machinery to break down this compound.

Hypothetical Microbial Degradation Pathway

The biodegradation of this compound would likely proceed through a multi-step enzymatic process. A probable pathway involves the initial hydrolysis of the nitrile group, followed by the degradation of the cinnamic acid structure.

Nitrile Group Hydrolysis: The primary and most crucial step in the detoxification and assimilation of this compound would be the enzymatic hydrolysis of the cyano (-C≡N) group. This is a well-documented process for many organic nitriles. nih.govcuni.cz Enzymes known as nitrilases can catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. researchgate.netresearchgate.net Alternatively, a two-step process involving nitrile hydratase to form an amide intermediate, followed by an amidase to produce the carboxylic acid and ammonia, can also occur. cuni.czresearchgate.net The ammonia released from this reaction can serve as a valuable nitrogen source for the microorganism. uco.esmdpi.comscielo.org.co

Cinnamic Acid Backbone Degradation: Following the hydrolysis of the nitrile group, the resulting molecule would be a derivative of cinnamic acid. Numerous bacteria and fungi have demonstrated the ability to degrade cinnamic acid and its derivatives. nih.gov For instance, strains of Stenotrophomonas have been shown to catabolize cinnamic acid. nih.gov The degradation of the cinnamic acid backbone typically involves processes such as the reduction of the side chain, hydroxylation of the aromatic ring, and eventual ring cleavage by dioxygenase enzymes. nih.gov

A proposed degradation pathway is outlined in the table below:

Table 1: Hypothetical Biodegradation Pathway of this compound

| Step | Intermediate Compound | Enzyme Class | Potential End Products |

|---|---|---|---|

| 1 | This compound | Nitrilase/Nitrile Hydratase & Amidase | 2-Carboxycinnamic acid, Ammonia |

| 2 | 2-Carboxycinnamic acid | Reductase, Hydroxylase | Phenylpropionic acid derivatives |

| 3 | Phenylpropionic acid derivatives | Dioxygenase | Catechol derivatives |

Potential Microbial Candidates and Research Findings

Microorganisms that could potentially degrade this compound would likely be those equipped with robust enzymatic systems for handling aromatic compounds and nitriles. Genera such as Pseudomonas and Rhodococcus are well-known for their metabolic versatility and have been implicated in the degradation of a wide range of organic pollutants, including cyanide and its derivatives. cuni.czuco.es Fungi, particularly white-rot and brown-rot fungi, also possess powerful extracellular enzymatic systems capable of breaking down complex aromatic structures like lignin, suggesting they could also be candidates for degrading cinnamic acid derivatives. mdpi.comfrontiersin.org

Research on the bioremediation of cyanide-containing industrial wastes has shown that microbial consortia can effectively degrade cyanide, converting it to less toxic forms like ammonia. mdpi.comunirioja.es This provides strong evidence for the biological feasibility of nitrile group detoxification. Furthermore, studies on the metabolism of cinnamic acid by bacteria have identified key enzymes and intermediate products, offering a roadmap for how the aromatic portion of this compound might be catabolized. nih.gov

While these findings are based on related compounds, they collectively support the hypothesis that this compound is a viable candidate for bioremediation. Future research should focus on isolating and characterizing microbial strains capable of utilizing this compound as a sole source of carbon and nitrogen, and elucidating the specific enzymatic pathways involved. Such studies would be instrumental in developing practical bioremediation strategies for environments contaminated with this and similar chemical compounds.

Computational Chemistry and Molecular Modeling Studies of 2 Cyanocinnamic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics of 2-cyanocinnamic acid. These studies provide a detailed picture of the molecule's behavior, from its electron distribution to its spectroscopic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been widely employed to investigate the electronic structure and properties of this compound and its derivatives. scielo.org.mxresearchgate.netnih.govjmcs.org.mxnih.gov DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. researchgate.netresearchgate.net TD-DFT is used to study the excited states of molecules and predict their absorption spectra. researchgate.netmdpi.com

These methods have been used to study a variety of systems, including:

Triphenylamine-based α-cyanocinnamic acid acetylene (B1199291) derivatives, where the effect of fluorine substitution on nonlinear optical (NLO) properties was explored. scielo.org.mxjmcs.org.mx

Cyanidin-based organic sensitizers for dye-sensitized solar cells (DSSCs), where this compound was incorporated to enhance performance. researchgate.netubd.edu.bnubd.edu.bn

The vibrational properties of this compound and its derivatives, providing assignments for Raman spectra. nih.gov

The design of novel triarylamine-α-cyanoacrylic acid derivatives with tailored electronic and NLO properties. nih.gov

In a study on triphenylamine-based dyes, DFT and TD-DFT calculations revealed that substituting fluorine atoms at different positions on the phenyl ring of the α-cyanocinnamic acid segment significantly influences the NLO response. scielo.org.mx Similarly, computational studies on newly designed cyanidin-based sensitizers combined with α-cyanocinnamic acid have shown improved optical properties, suggesting their potential for more efficient DSSCs. researchgate.netubd.edu.bn These theoretical investigations are crucial for designing molecules with specific functionalities. nih.gov

Analysis of Molecular Geometries, Frontier Molecular Orbitals (HOMO-LUMO), and Electronic Properties

The analysis of molecular geometries, frontier molecular orbitals (HOMO and LUMO), and other electronic properties provides a framework for understanding the reactivity and electronic transitions within this compound derivatives. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to determining a molecule's chemical reactivity and its ability to absorb light. scielo.org.mxscielo.org.mx The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's electronic properties. scielo.org.mxscielo.org.mx

In studies of triphenylamine-based α-cyanocinnamic acid derivatives, the HOMO is typically located on the electron-donating triphenylamine (B166846) moiety, while the LUMO is on the electron-accepting α-cyanocinnamic acid segment. scielo.org.mx This spatial separation of the frontier orbitals is characteristic of a donor-π-acceptor (D-π-A) system and is responsible for the charge transfer character of the lowest energy electronic transition. scielo.org.mxnih.gov

Fluorine substitution on the α-cyanocinnamic acid ring has been shown to modulate the HOMO-LUMO energy gap. scielo.org.mx For instance, in a series of designed compounds (D0-D4), the energy gap was found to be in the order D4 < D1 < D0 < D3 < D2. scielo.org.mx The smallest energy gap was observed for the D4 system, which also exhibited the largest nonlinear optical response. scielo.org.mx This inverse relationship between the HOMO-LUMO gap and NLO properties is a well-established principle in materials science. scielo.org.mx

| System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| D0 | -5.206 | -2.678 | 2.528 |

| D1 | -5.273 | -2.760 | 2.513 |

| D2 | -5.277 | -2.655 | 2.622 |

| D3 | -5.290 | -2.761 | 2.529 |

| D4 | -5.304 | -2.864 | 2.440 |

Deprotonation Energy and Proton Affinity Studies

Deprotonation energy and proton affinity are crucial parameters in understanding the acidic and basic properties of molecules, which are particularly relevant in processes like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.govnih.govpnas.org Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. nist.gov

Computational studies have been performed to calculate the deprotonation energies of cyanidin-based dyes modified with α-cyanocinnamic acid. researchgate.netubd.edu.bnresearchgate.net These calculations help in understanding how easily the molecule can lose a proton, which is important for its function as a sensitizer (B1316253) in DSSCs. researchgate.net

The proton affinity of this compound derivatives has also been a subject of interest, particularly in the context of their use as MALDI matrices. nih.govresearchgate.net It has been hypothesized that a lower proton affinity of the matrix can lead to a more efficient proton transfer to the analyte, resulting in enhanced ionization and sensitivity. pnas.org For example, the introduction of a chlorine atom to create 4-chloro-α-cyanocinnamic acid (Cl-CCA) was predicted to lower its proton affinity, a hypothesis that was confirmed by its superior performance as a MALDI matrix. pnas.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecular systems, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. nih.govnih.gov

Investigation of Solid-State Photoreactivity Mechanisms

MD simulations have been employed to investigate the solid-state photoreactivity of cyanocinnamic acids. researchgate.net These studies are crucial for understanding topochemical reactions, where the reactivity of a molecule in a crystal is governed by the packing arrangement. acs.org Cinnamic acids are classic examples of molecules that exhibit packing-dependent photochemical behavior, undergoing [2+2] cycloaddition in the solid state. acs.org

Simulations of 3- and 4-cyanocinnamic acids in minicrystals have shown the importance of molecular motion and optimal π-π overlap of the reactive double bonds for the photodimerization reaction to occur. researchgate.net These simulations confirmed that even when the initial crystal packing does not seem ideal for reaction, thermal motion can facilitate the necessary molecular rearrangements. researchgate.netrsc.org For instance, while 4-cyanocinnamic acid is unreactive at room temperature, it becomes reactive upon heating, a phenomenon that can be explained by the increased molecular motion allowing the molecules to achieve a reactive conformation. rsc.orgresearchgate.net

Conformational Analysis and Intermolecular Hydrogen Bonding Interactions

MD simulations also provide valuable information on the conformational landscape and intermolecular interactions, such as hydrogen bonding, in the solid state. youtube.com In the crystals of cyanocinnamic acids, molecules are organized into sheets or layers through various hydrogen bonds, including O-H···O, C-H···O, and C-H···N interactions.

Molecular Docking and Homology Modeling for Biological Target Interactions

Computational techniques such as molecular docking and homology modeling have been instrumental in elucidating the interactions of this compound and its derivatives with biological targets, particularly monocarboxylate transporters (MCTs) and the mitochondrial pyruvate (B1213749) carrier (MPC).

MCT and MPC Inhibitor Binding Mechanisms

Derivatives of this compound are recognized as inhibitors of both MCTs and the MPC, which are crucial for cellular metabolism. nih.gov Homology modeling and molecular docking studies have been employed to understand the binding interactions of these compounds. For instance, potent dual inhibitors of MCT1 and MCT4, based on the α-cyanocinnamic acid structure, have been developed. nih.govresearchgate.net Computational docking of these inhibitors into homology models of human MCT1 and MCT4 revealed key interactions. The phenyl rings of the inhibitors were found to engage in hydrophobic interactions, while polar functional groups formed putative hydrogen bonds with amino acid residues within the binding sites of the transporters. nih.gov

Specifically, for a lead compound, docking studies with a human MCT1 homology model, generated based on the human inward-open GLUT1 structure, highlighted the molecular interactions responsible for its inhibitory activity. researchgate.net Similarly, the binding of N,N-dialkyl cyanocinnamic acids to both MCT1 and MCT4 has been investigated, showing that these compounds inhibit both transporters, with a slight preference for MCT1. nih.govresearchgate.net These computational predictions are supported by experimental data, such as lactate (B86563) uptake studies, which confirm the inhibitory potency of these derivatives. researchgate.net

The α-cyanocinnamic acid derivative, UK-5099, is a known inhibitor of the MPC. nih.gov Studies using a chemical proteomic probe have shown that UK-5099 engages the MPC2 subunit of the MPC complex with high selectivity in human cells. nih.gov It is proposed that UK-5099 binds to cysteine-54 (C54) of MPC2 in a covalent but reversible manner. nih.gov The MPC itself is a heterodimeric complex composed of MPC1 and MPC2 subunits, both of which are necessary for its function in transporting pyruvate into the mitochondria. biorxiv.orgnih.gov Computational homology and inhibitor docking studies of other MPC inhibitors, such as aminocarboxycoumarin derivatives, have suggested that their binding characteristics are indicative of reversible covalent bonding with amino acids in the pyruvate binding domain. biorxiv.org

| Compound Class | Target | Key Interactions | Supporting Evidence |

|---|---|---|---|

| α-cyanocinnamic acid derivatives | MCT1, MCT4 | Hydrophobic interactions (phenyl rings), Hydrogen bonds (polar groups) | Homology modeling, Molecular docking, In vitro cell proliferation inhibition nih.govresearchgate.net |

| Silyl (B83357) cyanocinnamic acid derivatives | MCT1 | - | Homology modeling, Computational inhibitor-docking, Lactate-uptake studies researchgate.net |

| UK-5099 (an α-cyanocinnamate) | MPC2 | Reversible covalent binding to Cysteine-54 | Chemical proteomic probe studies nih.gov |

| Aminocarboxycoumarin derivatives | MPC | Reversible covalent bonding in pyruvate binding domain | Computational homology and inhibitor docking studies biorxiv.org |

Enzyme-Ligand Interaction Prediction

The prediction of enzyme-ligand interactions is a critical aspect of computational drug design. rsc.orgarxiv.org For this compound and its analogs, these predictions are vital for understanding their mechanism of action as enzyme inhibitors. Techniques like deep learning are increasingly being used to predict protein-ligand binding affinities. rsc.orgbiorxiv.org These methods can be enhanced by including fundamental physical representations of interactions, such as bond-critical points derived from electron density. rsc.org The accuracy of these predictions relies on the quality of the structural models, which can be generated using tools like AlphaFold2, and the ability to sample different protein conformations. biorxiv.org Monitoring changes in protein conformation upon ligand binding, for instance through synchrotron radiation circular dichroism, can provide experimental validation for computational predictions. protocols.io

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict and analyze the nonlinear optical (NLO) properties of organic molecules like this compound derivatives. researchgate.netscielo.org.mxrsc.org These properties are crucial for applications in optoelectronics and photonics. rsc.org

Studies on triarylamine-α-cyanocinnamic acid derivatives have shown that their NLO properties can be tuned by structural modifications. researchgate.netscielo.org.mx The introduction of different conjugated bonds or heterocyclic rings between the donor (triarylamine) and acceptor (α-cyanocinnamic acid) moieties significantly impacts the second- and third-order polarizabilities. researchgate.net For instance, incorporating a thiophene (B33073) ring was found to substantially enhance both second- and third-order NLO responses. researchgate.net These molecules typically exhibit a D-π-A (donor-π-acceptor) electronic structure, where intramolecular charge transfer (ICT) from the donor to the acceptor through a π-conjugated spacer is responsible for the NLO properties. scielo.org.mxresearchgate.net

The magnitude of the NLO response is inversely related to the HOMO-LUMO energy gap; a smaller gap generally leads to a larger NLO response. scielo.org.mxjournaleras.com Theoretical calculations have shown that for some this compound derivatives, the second and third harmonic generation values are significantly higher than that of the standard NLO material, urea. researchgate.net

| Derivative Class | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Triarylamine-α-cyanocinnamic acid | DFT, Finite Field Method | Introduction of a thiophene ring enhances second- and third-order polarizabilities. | researchgate.net |

| Triphenylamine based α-cyanocinnamic acid acetylene derivatives | Time-Dependent DFT (TD-DFT) | Fluorine substitution on the phenyl ring of the α-cyanocinnamic acid segment increases the total first hyperpolarizability (βtot). A smaller HOMO-LUMO energy gap results in a larger NLO response. | scielo.org.mx |

Cheminformatics and Reactivity Descriptors (e.g., Fukui Indices)

Cheminformatics tools and reactivity descriptors derived from DFT are valuable for understanding and predicting the chemical reactivity of molecules like this compound. ias.ac.inscholarsresearchlibrary.com Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and chemical hardness provide insights into the molecule's reactivity. scholarsresearchlibrary.com

A key local reactivity descriptor is the Fukui function, which helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ias.ac.inresearchgate.netnih.gov The Fukui function is calculated from the change in electron density upon the addition or removal of an electron. substack.com For a molecule, the f(+) index indicates sites susceptible to nucleophilic attack, f(-) points to sites for electrophilic attack, and f(0) suggests sites for radical attack. substack.com

| Descriptor | Significance | Reference |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and polarizability; a smaller gap often implies higher reactivity. | scielo.org.mxscholarsresearchlibrary.com |

| Fukui Function (f+, f-, f0) | Identifies local reactive sites for nucleophilic, electrophilic, and radical attacks, respectively. | researchgate.netnih.govsubstack.com |

| Dual Descriptor | Provides a more precise identification of nucleophilic and electrophilic sites compared to Fukui functions. | researchgate.net |

| Global Electrophilicity Index | Measures the overall electrophilic nature of a molecule. | substack.com |

Catalytic Applications Involving 2 Cyanocinnamic Acid and Its Derivatives

Role of 2-Cyanocinnamic Acid as a Precursor in Catalytic Organic Transformations

This compound and its analogs serve as versatile precursors for synthesizing molecules that are subsequently used in catalytic reactions. The reactivity of its functional groups allows for the generation of a diverse range of derivatives, such as esters and amides. researchgate.net For instance, the reaction of ethyl α-cyanoacetate with various aldehydes can produce 3-substituted 2-cyanoacrylic acids in high yields. researchgate.net These acids can be converted to the corresponding acyl chlorides, which are reactive intermediates for creating a variety of esters and amides. researchgate.net

These derivatives can then participate in significant catalytic processes. A notable example is the use of β-cyanocinnamic esters in rhodium-catalyzed asymmetric hydrogenation. rsc.orgrsc.org This reaction provides a direct pathway to chiral γ-aminobutyric acid (GABA) derivatives, which are important in neuroscience. rsc.org The transformation of the cyanocinnamic ester precursor is crucial for accessing these valuable chiral compounds. rsc.org

Furthermore, derivatives of this compound have been synthesized and investigated for their biological activity, such as antitumor properties. scilit.com While this research focuses on medicinal chemistry, the synthetic methodologies developed for creating these complex molecules, such as (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R1-phenyl)prop-2-enamides, highlight the role of the this compound framework as a foundational element for building functionally complex molecules. scilit.com The principles of these syntheses can be adapted for the creation of new ligands and catalysts.

Development of Novel Catalytic Systems Utilizing this compound Scaffolds

The inherent structure of this compound is an ideal scaffold for designing sophisticated catalysts. By functionalizing this core, researchers can develop catalytic systems with tailored properties. A prime example is the development of ferrocene–thiourea (B124793) chiral bisphosphine ligands, known as the ZhaoPhos series. rsc.orgrsc.org These ligands are designed for a combination of transition metal catalysis and organocatalysis, incorporating a thiourea motif that can form hydrogen bonds to activate substrates. rsc.orgrsc.org

In the asymmetric hydrogenation of β-cyanocinnamic esters, a catalyst (L1) derived from this scaffold, which possesses only a single hydrogen-bond donor, was found to exhibit superior reactivity and enantioselectivity compared to ligands with two hydrogen-bond donors. rsc.orgrsc.org This discovery, stemming from the unique cyanocinnamic acid framework, provides new insights into catalyst design, emphasizing the importance of the precise positioning of functional groups. rsc.orgrsc.org